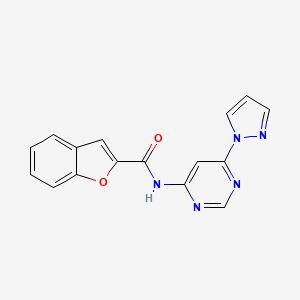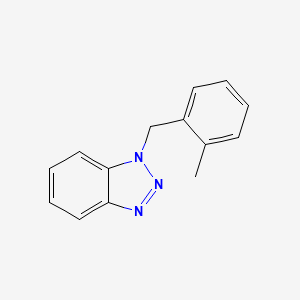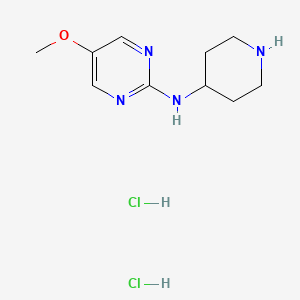
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and indole derivatives, have been found to interact with various biological targets . These targets often play crucial roles in cellular processes, contributing to the compound’s overall biological activity.
Mode of Action
For instance, some compounds inhibit specific enzymes, altering the biochemical pathways within the cell .
Biochemical Pathways
For example, some compounds have been shown to inhibit the synthesis of key components in the cell, leading to functional changes .
Result of Action
It is known that many compounds can have diverse biological activities, affecting various cellular processes .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It has been extensively studied and optimized for high yield and purity in synthesis. Additionally, it has been shown to have antitumor activity in several cancer cell lines, making it a potential candidate for further study in cancer research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its potential side effects and toxicity in vivo are not fully known, which may limit its use in animal studies.
Future Directions
There are several future directions for the study of 1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its mechanism of action and its potential targets in cancer cells. Additionally, its potential use in combination therapies with other cancer drugs should be explored. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, its potential toxicity and side effects in vivo should be further studied to determine its safety for use in animal studies.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves the reaction between 2-chlorobenzylamine and ethyl 2-(azidomethyl)pyridine-3-carboxylate in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the desired triazole-based compound. This synthesis method has been optimized for high yield and purity and has been used in several scientific research studies.
Scientific Research Applications
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-9-5-1-2-7-11(9)20-13(10-6-3-4-8-17-10)12(14(16)21)18-19-20/h1-8H,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURANPGRMSPUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)N)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)


![4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2855674.png)
![1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855675.png)

![3-benzyl-5-methyl-2,4-dioxo-N-phenethyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2855678.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855679.png)
![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2855682.png)


![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2855689.png)